3,5,7-Trimethoxy-1(3H)-isobenzofuranone
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Overview
Description
3,5,7-Trimethoxy-1(3H)-isobenzofuranone is an organic compound with a complex structure that includes three methoxy groups attached to a benzofuranone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,7-Trimethoxy-1(3H)-isobenzofuranone typically involves the methoxylation of a suitable precursor. One common method involves the reaction of a benzofuranone derivative with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds through the formation of intermediate compounds, which are subsequently converted to the final product through a series of steps involving purification and crystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of large reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,5,7-Trimethoxy-1(3H)-isobenzofuranone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or other reduced derivatives.
Scientific Research Applications
3,5,7-Trimethoxy-1(3H)-isobenzofuranone has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,5,7-Trimethoxy-1(3H)-isobenzofuranone involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the modulation of enzyme activity, receptor binding, or interference with cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
3,5,7-Trimethoxy-1,4-phenanthrenequinone: A structurally related compound with similar methoxy groups but a different core structure.
3,5,7-Trimethoxyflavone: Another compound with methoxy groups, but with a flavone core.
Uniqueness
3,5,7-Trimethoxy-1(3H)-isobenzofuranone is unique due to its specific benzofuranone core structure and the positioning of the methoxy groups
Properties
CAS No. |
10513-51-6 |
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Molecular Formula |
C11H12O5 |
Molecular Weight |
224.212 |
IUPAC Name |
3,5,7-trimethoxy-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C11H12O5/c1-13-6-4-7-9(8(5-6)14-2)10(12)16-11(7)15-3/h4-5,11H,1-3H3 |
InChI Key |
CZNYBUZEEYZAKA-UHFFFAOYSA-N |
SMILES |
COC1C2=CC(=CC(=C2C(=O)O1)OC)OC |
Synonyms |
Phthalide, 3,5,7-trimethoxy- |
Origin of Product |
United States |
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